molecular formula C10H6ClNO3 B2647121 8-Hydroxy-4-oxo-1H-quinoline-2-carbonyl chloride CAS No. 1260853-09-5

8-Hydroxy-4-oxo-1H-quinoline-2-carbonyl chloride

Cat. No. B2647121
CAS RN: 1260853-09-5
M. Wt: 223.61
InChI Key: VDPCMOSDKAUYPD-UHFFFAOYSA-N
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Description

8-Hydroxy-4-oxo-1H-quinoline-2-carbonyl chloride is a derivative of 8-Hydroxyquinoline (8-HQ), which is a bicyclic compound that consists of a pyridine ring fused to phenol . Compounds containing the 8-HQ nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .


Synthesis Analysis

The synthesis of 8-HQ derivatives has been the subject of numerous studies due to their significant biological activities . For instance, one synthetic approach involves the reaction of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in glacial acetic acid .


Molecular Structure Analysis

The 8-HQ moiety is a bicyclic compound that consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 . Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .


Chemical Reactions Analysis

8-HQ derivatives have been used as building blocks in various chemical reactions to develop potent lead compounds with good efficacy and low toxicity . The chemistry of this group has attracted the attention of chemists, medicinal chemists, and professionals in health sciences .

Mechanism of Action

While the specific mechanism of action for 8-Hydroxy-4-oxo-1H-quinoline-2-carbonyl chloride is not mentioned in the retrieved papers, it’s known that compounds containing the 8-HQ nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

Future Directions

The future directions in the research of 8-HQ derivatives are promising. Given their wide range of biological activities, these compounds can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .

properties

IUPAC Name

8-hydroxy-4-oxo-1H-quinoline-2-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-10(15)6-4-8(14)5-2-1-3-7(13)9(5)12-6/h1-4,13H,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPCMOSDKAUYPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)NC(=CC2=O)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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